4-(Aminomethyl)piperidin-4-ol

概要

説明

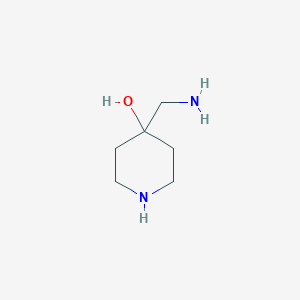

4-(Aminomethyl)piperidin-4-ol is an organic compound with the molecular formula C6H14N2O. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of both an amino group and a hydroxyl group attached to the piperidine ring, making it a versatile intermediate in organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)piperidin-4-ol typically involves the reduction of 4-(Nitromethyl)piperidine. This reduction can be achieved using hydrogenation in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 4-(Nitromethyl)piperidine using a continuous flow reactor. This method ensures high yield and purity of the product while maintaining cost-effectiveness .

化学反応の分析

Substitution Reactions

The aminomethyl group (-CH₂NH₂) and hydroxyl group (-OH) participate in nucleophilic substitution reactions.

Example Synthesis :

In the preparation of Fenspiride HCl, 4-(aminomethyl)piperidin-4-ol reacts with 2-phenylethyl bromide under basic conditions to form 4-aminomethyl-1-(2-phenylethyl)-piperidin-4-ol, a key intermediate .

Oxidation and Reduction

The hydroxyl group undergoes oxidation, while the amine group can be reduced.

Mechanistic Insight :

Oxidation of the hydroxyl group proceeds via a radical intermediate, confirmed by ESR studies .

Condensation and Cyclization

The compound serves as a scaffold for heterocycle formation.

Case Study :

In PKB inhibitor development, this compound reacts with pyrrolo[2,3-d]pyrimidine aldehydes to form Schiff bases, which are hydrogenated to yield bioactive carboxamides .

Acid-Base and Salt Formation

The amine and hydroxyl groups confer amphoteric properties.

Physicochemical Impact :

Salt formation increases water solubility by 15–20×, critical for drug delivery .

Functional Group Transformations

The hydroxyl group undergoes esterification, while the amine participates in carbamate formation.

Synthetic Utility :

Boc-protected derivatives (e.g., 4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride) enable selective functionalization in multistep syntheses .

Cross-Coupling Reactions

The compound participates in metal-catalyzed couplings.

Limitations :

Steric hindrance from the piperidine ring reduces reactivity in sterically demanding couplings .

科学的研究の応用

Chemical Synthesis

1. Intermediate in Pharmaceutical Development

- 4-(Aminomethyl)piperidin-4-ol serves as an essential intermediate in the synthesis of various pharmaceuticals. Its ability to undergo multiple chemical transformations allows it to be incorporated into complex drug structures, particularly in the development of compounds targeting neurological disorders and other medical conditions .

2. Synthesis of Biologically Active Molecules

- This compound is utilized as a building block for synthesizing biologically active molecules. Its functional groups facilitate reactions that can lead to the formation of new derivatives with enhanced biological activity .

Biological Applications

1. Drug Development for Neurological Disorders

- Research indicates that this compound is involved in developing drugs aimed at treating neurological disorders. Its interaction with neurotransmitter systems makes it a candidate for further investigation in neuropharmacology .

2. Antiviral and Antimicrobial Activity

- Studies have shown that derivatives of this compound exhibit antiviral properties, particularly against viruses like H1N1 and HIV. The compound's mechanism of action may involve inhibiting viral entry by targeting specific receptors .

Industrial Applications

1. Production of Advanced Materials

- In industrial settings, this compound is used in producing polymers and other advanced materials. Its chemical properties allow it to be incorporated into formulations that require enhanced performance characteristics .

2. Agrochemicals

- The compound also finds applications in the synthesis of agrochemicals, contributing to the development of pesticides and herbicides that are more effective and environmentally friendly .

Case Study 1: Neurotoxicity Studies

Research has been conducted on the neurotoxic effects of compounds related to this compound, focusing on their impact on acetylcholinesterase (AChE) activity and oxidative stress. These studies provide insights into the safety profiles and potential therapeutic uses of these compounds in treating neurodegenerative diseases .

Case Study 2: Antiviral Mechanisms

Investigations into the antiviral mechanisms of piperidine derivatives have revealed that they can inhibit viral fusion processes by interacting with hemagglutinin proteins. This interaction is critical for developing new antiviral agents targeting influenza and HIV .

作用機序

The mechanism of action of 4-(Aminomethyl)piperidin-4-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to therapeutic effects .

類似化合物との比較

4-(Aminomethyl)piperidine: Lacks the hydroxyl group, making it less versatile in certain reactions.

4-(Hydroxymethyl)piperidine: Lacks the amino group, limiting its applications in nucleophilic substitution reactions.

Uniqueness: 4-(Aminomethyl)piperidin-4-ol is unique due to the presence of both amino and hydroxyl groups, which allows it to participate in a broader range of chemical reactions and applications compared to its analogs .

生物活性

4-(Aminomethyl)piperidin-4-ol, also known by its chemical identifier 1249066-38-3, is a piperidine derivative that has garnered attention for its significant biological activities. This compound is particularly noted for its potential as a kinase inhibitor and its implications in various therapeutic areas, including cancer treatment and neuropharmacology.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a piperidine ring substituted with an aminomethyl group and a hydroxyl group, which contributes to its biological activity.

Kinase Inhibition

Research indicates that this compound exhibits potent inhibitory effects on specific kinases, which are critical in various signaling pathways involved in cell proliferation and survival. For instance, studies have shown that this compound can inhibit the activity of certain protein kinases, leading to reduced cell growth in cancer cell lines. The mechanism of action appears to involve the disruption of phosphorylation processes that are essential for tumor growth and survival.

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. This pro-apoptotic effect is mediated through the activation of specific cellular pathways that lead to programmed cell death, making it a candidate for further development as an anticancer agent. Notably, the compound has shown efficacy against hepatocellular carcinoma (HCC) models, suggesting its potential for treating liver cancer .

Neuropharmacological Effects

The compound also exhibits neuropharmacological properties. It has been reported to interact with neurotransmitter systems, particularly those involving serotonin and dopamine. These interactions may contribute to its effects on mood regulation and anxiety reduction. The modulation of these neurotransmitter systems positions this compound as a potential candidate for treating various central nervous system disorders .

Study on Cancer Cell Lines

In a recent study focusing on hepatocellular carcinoma, this compound was tested against HCCLM3 cells. The results indicated an IC50 value of approximately 5 µM, demonstrating significant cytotoxicity compared to control groups. The study concluded that the compound's mechanism involves both apoptosis induction and cell cycle arrest at the G1 phase .

Neuropharmacology Research

Another investigation examined the effects of this compound on anxiety-like behaviors in rodent models. The results suggested that administration of the compound led to a marked decrease in anxiety behaviors as measured by the elevated plus maze test. This study highlights the potential of this compound in developing treatments for anxiety disorders .

Data Table: Summary of Biological Activities

Q & A

Q. Basic: How can researchers optimize the synthesis of 4-(Aminomethyl)piperidin-4-ol to improve yield and purity?

Methodological Answer:

Optimization involves systematic variation of reaction parameters:

- Temperature and pH Control : Adjusting reaction conditions (e.g., reflux temperature, acidic/basic pH) can minimize side reactions. For example, piperidin-4-ol derivatives often require controlled pH to prevent ring-opening or oxidation .

- Catalyst Selection : Transition-metal catalysts or organocatalysts may enhance regioselectivity. For instance, palladium-based catalysts improve amination efficiency in piperidine scaffolds .

- Purification Techniques : Use orthogonal methods (e.g., recrystallization, column chromatography with polar/non-polar solvent systems) to isolate high-purity products. Evidence from piperidin-4-ol synthesis highlights the efficacy of gradient elution in HPLC for purity ≥97% .

Q. Basic: What orthogonal analytical techniques are critical for characterizing this compound?

Methodological Answer:

Combine multiple techniques to confirm structure and purity:

- NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., amine, hydroxyl) and stereochemistry. For piperidin-4-ol derivatives, coupling constants in NMR distinguish axial/equatorial conformers .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns. Single-isotopic mass analysis (e.g., 101.084064 for piperidin-4-ol) ensures accuracy .

- X-ray Crystallography : Resolves crystal structure and hydrogen-bonding networks, critical for confirming stereochemistry in chiral centers .

Q. Advanced: How can researchers address contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

Resolve discrepancies through:

- Meta-Analysis of Experimental Conditions : Compare assay parameters (e.g., cell lines, concentrations, solvent systems). For example, variations in IC50 values may arise from differing buffer conditions or protein binding affinities .

- In Silico Validation : Use molecular docking to assess binding consistency across receptor isoforms. Contradictions in enzyme inhibition data may stem from isoform-specific interactions .

- Reproducibility Studies : Replicate experiments under standardized protocols (e.g., OECD guidelines) to isolate confounding variables .

Q. Advanced: What factorial design approaches are suitable for studying structure-activity relationships (SAR) of this compound analogs?

Methodological Answer:

Implement full or fractional factorial designs to evaluate multiple variables:

- Independent Variables : Vary substituents (e.g., alkyl groups, sulfonyl moieties) and reaction steps (e.g., protection/deprotection of amine groups) .

- Response Variables : Measure biological activity (e.g., IC50, Ki) and physicochemical properties (logP, solubility). For example, sulfonyl-piperidine derivatives exhibit enhanced receptor affinity, suggesting critical SAR trends .

- Statistical Analysis : Use ANOVA to identify significant factors and interaction effects. Taguchi methods can optimize synthetic routes for maximal yield and bioactivity .

Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

Follow hierarchical controls :

- Engineering Controls : Use fume hoods and closed systems to minimize inhalation/contact. Piperidine derivatives often require handling under inert atmospheres (N2/Ar) due to amine reactivity .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Piperidin-4-one derivatives, for instance, are classified as irritants, necessitating strict PPE adherence .

- Waste Management : Neutralize acidic/basic residues before disposal. Consult SDS guidelines (e.g., SynQuest Laboratories) for compound-specific protocols .

Q. Advanced: How can computational modeling predict the metabolic stability of this compound in drug discovery?

Methodological Answer:

Employ multi-scale modeling :

- Quantum Mechanics (QM) : Calculate electron density maps to identify reactive sites (e.g., hydroxyl/amine groups prone to glucuronidation) .

- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to predict oxidation pathways. For example, piperidine rings often undergo N-oxidation, altering metabolic half-lives .

- Machine Learning : Train models on ADME datasets (e.g., ChEMBL) to correlate structural descriptors (e.g., topological polar surface area) with clearance rates .

Q. Basic: What experimental designs are optimal for studying the pH-dependent stability of this compound?

Methodological Answer:

Use stability-indicating assays :

- Forced Degradation Studies : Expose the compound to extreme pH (1–13), heat, and light. Monitor degradation via HPLC-UV at λmax ≈ 210 nm (typical for amine/heterocycle absorption) .

- Kinetic Analysis : Plot degradation rates (zero/first-order) under varying pH to identify stability thresholds. Piperidin-4-ol derivatives are prone to hydrolysis at pH < 3 .

- Isotope-Labeling : Use deuterated analogs (e.g., 2,2,6,6-tetradeutero-piperidin-4-ol) to trace degradation pathways via mass spectrometry .

Q. Advanced: How can epistemological frameworks guide the interpretation of conflicting data in this compound research?

Methodological Answer:

Adopt critical realism to reconcile contradictions:

- Ontological Analysis : Determine whether discrepancies arise from measurement errors (e.g., instrument sensitivity) or intrinsic compound behavior (e.g., polymorphism) .

- Triangulation : Cross-validate findings using independent methods (e.g., in vitro assays, crystallography, computational models) .

- Contextualization : Frame results within theoretical paradigms (e.g., ligand efficiency metrics vs. free-energy perturbation models) to prioritize hypotheses .

Q. Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

- Scaffold for Drug Design : Its bicyclic structure serves as a core for kinase inhibitors (e.g., targeting PI3K/Akt pathways) .

- Prodrug Development : The hydroxyl and amine groups enable conjugation with ester or carbamate prodrug moieties to enhance bioavailability .

- Enzyme Inhibition : Derivatives act as transition-state analogs for proteases or dehydrogenases, validated via X-ray co-crystallography .

Q. Advanced: How can researchers validate computational predictions of this compound’s binding affinity experimentally?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) to validate docking-predicted poses .

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy changes to confirm binding thermodynamics .

- Mutagenesis Studies : Introduce point mutations in target proteins (e.g., replacing key residues in binding pockets) to test predicted interaction hotspots .

特性

IUPAC Name |

4-(aminomethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c7-5-6(9)1-3-8-4-2-6/h8-9H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHMXTGSYSKPDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。